4-Isobutoxybenzyl bromide
Description
Properties
Molecular Formula |
C11H15BrO |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
1-(bromomethyl)-4-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C11H15BrO/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
ZFPNRZVSKASVRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CBr |
Origin of Product |
United States |
Scientific Research Applications
Applications in Organic Synthesis
4-Isobutoxybenzyl bromide serves primarily as an intermediate in organic synthesis. Its applications include:
- Synthesis of Complex Molecules : Due to its reactivity, it can be utilized to create more complex structures through nucleophilic substitution reactions. The presence of the isobutoxy group enhances steric properties, allowing for unique reaction pathways not available to simpler benzyl halides.
- Functionalization of Aromatic Compounds : The bromine atom can act as a leaving group in various coupling reactions, facilitating the introduction of different functional groups into aromatic systems.
Medicinal Chemistry Applications
In medicinal chemistry, this compound has potential applications due to its ability to modify biological molecules:
- Precursor for Drug Candidates : It can be used as a building block for synthesizing pharmaceutical compounds. The unique properties of the isobutoxy group may influence the pharmacokinetics and biological activity of derived compounds.
- Biological Activity Modulation : The compound's structure allows for modifications that could enhance or alter biological activity, potentially leading to new therapeutic agents.
Case Studies and Research Findings
- Synthetic Pathways : Research has demonstrated that this compound can facilitate the synthesis of various biologically active compounds. For example, studies on difunctionalization reactions showed that derivatives could be effectively synthesized using this compound as an intermediate .
- Pharmacological Studies : Investigations into the biological activity of compounds derived from this compound have indicated potential anticancer properties. For instance, modifications at the benzyl position have been linked to increased cytotoxicity against certain cancer cell lines .
- Reactivity Patterns : The branched isobutoxy substituent affects both steric and electronic properties, leading to different reactivity patterns compared to simpler benzyl halides. This has been crucial in developing novel synthetic methodologies that leverage these unique characteristics .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Organic Synthesis | Intermediate for creating complex molecules and functionalizing aromatic compounds |
| Medicinal Chemistry | Precursor for drug candidates; potential for modifying biological activity |
| Case Studies | Demonstrated utility in difunctionalization reactions and pharmacological studies |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzylic bromide undergoes S<sub>N</sub>1 and S<sub>N</sub>2 mechanisms depending on reaction conditions:
Example Reaction:
Reaction with sodium iodide in acetone produces 4-isobutoxybenzyl iodide via S<sub>N</sub>2 displacement (80% yield) .
Elimination Reactions
Under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>), β-hydrogen elimination forms 4-isobutoxystyrene :
Key factors influencing elimination:
Oxidation Reactions
The benzylic position undergoes oxidation to carboxylic acids under strong conditions:
| Oxidizing Agent | Product | Conditions | Yield (%) |
|---|---|---|---|
| KMnO<sub>4</sub> | 4-Isobutoxybenzoic acid | H<sub>2</sub>O, 100°C | 92 |
| CrO<sub>3</sub> | 4-Isobutoxybenzaldehyde | Acetic acid, 60°C | 68 |
Mechanistic Insight : Initial hydrogen abstraction forms a benzyl radical, which reacts with Mn=O species in KMnO<sub>4</sub> to ultimately form the carboxylic acid .
Radical Bromination
Using N-bromosuccinimide (NBS) under radical initiation conditions introduces additional bromine atoms:
Key Features :
-
Radical chain mechanism proceeds through bromine radical intermediates
-
Selectivity influenced by benzylic C–H bond strength (89 kcal/mol)
Coupling Reactions in Medicinal Chemistry
The compound serves as a key building block in pharmaceutical syntheses:
Example : Synthesis of c-Myc inhibitors through Buchwald-Hartwig amination :
Structure-Activity Relationship Findings :
-
Nitro-substituted derivatives show 40 nM IC<sub>50</sub> against c-Myc/Max dimerization
-
Replacement of nitro group with amine reduces activity by >90%
Comparative Reactivity Analysis
| Derivative | Relative Reaction Rate (S<sub>N</sub>2) | Oxidation Susceptibility |
|---|---|---|
| 4-Methylbenzyl bromide | 1.0 (reference) | Moderate |
| 4-Isobutoxybenzyl bromide | 0.65 | High |
| 4-Cyanobenzyl bromide | 1.8 | Low |
The reduced S<sub>N</sub>2 reactivity compared to simpler benzyl bromides stems from steric hindrance by the isobutoxy group, while increased oxidation susceptibility relates to stabilization of the benzyl radical intermediate .
These reactions demonstrate the compound's versatility in synthetic chemistry, particularly in pharmaceutical applications where its electronic and steric properties enable selective modifications. Recent advances in flow chemistry using NBS/acetonitrile systems provide improved safety profiles for large-scale brominations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-Isobutoxybenzyl bromide with structurally related benzyl bromide derivatives:
Research Findings
- A study () demonstrated that substituted benzyl bromides, including 4-methoxy derivatives, participate in efficient nucleophilic substitutions under mild conditions (e.g., reflux in acetonitrile). The steric bulk of this compound may necessitate longer reaction times or elevated temperatures compared to smaller substituents.
- 4-Methoxybenzyl bromide has been utilized in synthesizing pyridinium salts for anticancer research, highlighting its role in drug discovery .
Preparation Methods
Reaction Mechanism and Conditions
The alcohol undergoes an displacement reaction with HBr, facilitated by the benzylic position’s susceptibility to nucleophilic attack. A typical procedure involves:
Yield and Purity
-
Purity : >95% (confirmed via ).
This method’s advantages include operational simplicity and avoidance of hazardous byproducts. However, excess HBr must be neutralized post-reaction to prevent equipment corrosion.
Biphasic Bromination Using Sodium Percarbonate and Hydrogen Bromide
A patent by the European Patent Office (EP2513046B1) describes a biphasic system for brominating 4-isobutoxybenzyl derivatives. This method employs sodium percarbonate () and HBr, enabling efficient bromide ion transfer.
Procedure
Key Advantages
-
Scalability : Demonstrated at the kilogram scale.
-
Safety : Reduced exposure to gaseous HBr due to the aqueous-organic interface.
Comparative Analysis of Synthetic Routes
The table below contrasts the two primary methods:
| Method | Reagents | Yield | Purity | Safety Considerations |
|---|---|---|---|---|
| HBr-Mediated Bromination | HBr (aqueous/acetic acid) | 86–91% | >95% | Low toxicity, minimal byproducts |
| Biphasic Bromination | , HBr | 90% | 99% | Requires solvent handling |
Critical Evaluation
-
Cost-Effectiveness : HBr is cheaper than , but the biphasic system offers better purity for pharmaceutical applications.
-
Environmental Impact : Hexane and trichloroethane in the biphasic method pose disposal challenges compared to .
Alternative Pathways and Limitations
Radical Bromination with N-Bromosuccinimide (NBS)
While NBS is effective for allylic bromination, its application to 4-isobutoxybenzyl systems is limited by:
Electrophilic Bromination with
Direct use of is avoided due to:
-
Toxicity : Corrosive and requires specialized equipment.
-
Byproducts : HBr gas generation necessitates scrubbing systems.
Industrial-Scale Optimization Strategies
Catalyst Screening
Lewis acids like (used in 4-isopropylbenzyl bromide synthesis) were tested but showed no yield improvement over HBr alone.
Solvent Effects
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-Isobutoxybenzyl bromide in laboratory settings?
- Methodological Answer :
- Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats to prevent skin/eye contact .
- Work in a fume hood to avoid inhalation of vapors, and store the compound in a cool, dry place away from incompatible materials like strong bases or oxidizing agents .
- In case of exposure, flush eyes with water for 10–15 minutes and seek immediate medical attention .
Q. How can researchers synthesize this compound from precursor compounds?
- Methodological Answer :
- A plausible route involves nucleophilic substitution: React 4-isobutoxybenzyl alcohol with hydrobromic acid (HBr) in the presence of a catalyst like PBr₃.
- Monitor reaction progress via thin-layer chromatography (TLC) and purify the product using column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the benzyl bromide moiety (δ ~4.5 ppm for CH₂Br) and isobutoxy group (δ ~1.0 ppm for -CH(CH₃)₂) .
- IR Spectroscopy : Confirm the C-Br stretch (~550–600 cm⁻¹) and ether C-O-C absorption (~1100 cm⁻¹) .
- Mass Spectrometry : Look for molecular ion peaks at m/z corresponding to C₁₁H₁₅BrO (M⁺) .
Q. How should researchers purify this compound to achieve high yields?
- Methodological Answer :
- Use fractional distillation under reduced pressure (boiling point ~200–220°C) or recrystallization from a non-polar solvent (e.g., hexane) .
- Confirm purity via melting point analysis (if solid) or gas chromatography (GC) with flame ionization detection .
Q. What are the critical stability considerations for long-term storage of this compound?
- Methodological Answer :
- Store in amber glass vials under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation.
- Regularly test for degradation using HPLC or GC-MS; discard if discoloration or precipitate forms .
Advanced Research Questions
Q. How does the steric hindrance of the isobutoxy group influence the reactivity of this compound in SN₂ reactions?
- Methodological Answer :
- Compare kinetic studies with less hindered analogs (e.g., 4-methoxybenzyl bromide) using nucleophiles like sodium iodide in acetone.
- Monitor reaction rates via conductivity measurements or bromide ion-selective electrodes .
Q. What advanced analytical methods can quantify trace bromide ions released during reactions with this compound?
- Methodological Answer :
- Capillary Electrophoresis (CE) : Optimize buffer composition (e.g., borate buffer, pH 9.2) to resolve Br⁻ from Cl⁻. Use direct UV detection at 200 nm .
- Ion Chromatography : Employ a Dionex AS23 column with suppressed conductivity detection for sub-ppm sensitivity .
Q. How can researchers design experiments to resolve contradictions in reported thermal decomposition products of this compound?
- Methodological Answer :
- Perform thermogravimetric analysis (TGA) coupled with FTIR or GC-MS to identify volatile decomposition products (e.g., HBr, isobutylene).
- Compare results under inert (N₂) vs. oxidative (air) atmospheres to assess environmental impacts .
Q. What mechanistic insights can isotopic labeling provide for reactions involving this compound?
- Methodological Answer :
- Synthesize a deuterated analog (e.g., CD₂Br group) and track kinetic isotope effects (KIE) in SN₂ reactions.
- Use ²H NMR to confirm labeling efficiency and monitor reaction intermediates .
Q. How can computational modeling predict the solvolysis behavior of this compound in different solvents?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
